4-(Phenoxymethyl)benzoyl chloride
Overview
Description
4-(Phenoxymethyl)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenoxymethyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzoyl chloride typically involves the reaction of 4-(Phenoxymethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling reactive reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenoxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Phenoxymethyl)benzoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-(Phenoxymethyl)benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic media.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
4-(Phenoxymethyl)benzoic Acid: Formed through hydrolysis.
Aromatic Ketones: Formed through Friedel-Crafts acylation.
Scientific Research Applications
4-(Phenoxymethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential drug candidates.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the phenoxymethyl group.
4-Methylbenzoyl Chloride: Contains a methyl group instead of the phenoxymethyl group.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of the phenoxymethyl group.
Uniqueness: 4-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals where the phenoxymethyl group plays a crucial role in the biological activity of the final product.
Properties
IUPAC Name |
4-(phenoxymethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGSQLMWXIKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500299 | |
Record name | 4-(Phenoxymethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591235-76-6 | |
Record name | 4-(Phenoxymethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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